3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
Description
3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 2-chlorophenyl group at position 3 and a 2-methylbenzylthio substituent at position 3. The triazole core is a heterocyclic scaffold known for its pharmacological versatility, including antimicrobial, antifungal, and anticancer properties . The presence of electron-withdrawing (chlorine) and electron-donating (methyl) groups on the aromatic rings influences its electronic properties and biological interactions. This compound is synthesized via nucleophilic substitution reactions, often catalyzed by InCl₃, where thiol intermediates react with alkyl halides to form the thioether linkage .
Properties
Molecular Formula |
C16H15ClN4S |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15ClN4S/c1-11-6-2-3-7-12(11)10-22-16-20-19-15(21(16)18)13-8-4-5-9-14(13)17/h2-9H,10,18H2,1H3 |
InChI Key |
LNDAPUGHBTVFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorobenzonitrile with thioanisole in the presence of a base to form the intermediate 2-(methylthio)benzonitrile. This intermediate is then reacted with hydrazine hydrate to form the triazole ring, followed by further functionalization to introduce the amine group.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the nitro or carbonyl groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for several applications:
Antimicrobial Activity
Studies have shown that triazole derivatives possess potent antimicrobial properties. The presence of the triazole ring enhances the ability of these compounds to disrupt bacterial cell wall synthesis and increase membrane permeability. This has been evidenced by research indicating effective inhibition against various bacterial strains, suggesting potential use in treating bacterial infections.
Anticancer Potential
Research indicates that compounds containing triazole moieties can exhibit significant anticancer activity. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines with IC50 values indicating strong efficacy. The mechanism often involves the induction of apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective properties of triazole derivatives. These compounds may mitigate oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antitumor Efficacy
A study evaluating the antitumor efficacy of various triazole derivatives found that this compound exhibited a significant protective index against tumor cells when tested in vitro. The observed IC50 values were lower than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer potential.
Neuroprotective Studies
In another study focusing on neuroprotection, similar triazole compounds were shown to reduce neuronal damage in models of oxidative stress. These findings highlight the potential for these compounds to be developed into treatments for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or proteins, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, leading to cell death in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Dichlorophenyl analogs (e.g., ) exhibit higher antimicrobial activity due to enhanced electron-withdrawing effects .
- Thioether vs. Thione : Thioether derivatives (e.g., target compound) show better metabolic stability compared to thione derivatives (e.g., ) .
- Aromatic Substitution : Methyl groups (target compound) increase lipophilicity (logP ≈ 3.8), whereas methoxy groups () improve aqueous solubility (logP ≈ 2.5) .
Findings :
- Dichlorophenyl derivatives () demonstrate superior antifungal activity (MIC ≤ 8.2 μg/mL) due to enhanced membrane penetration .
- The target compound’s methyl group reduces polarity, improving bioavailability but slightly lowering potency compared to fluorinated analogs .
Physicochemical Properties
| Property | Target Compound | 3-(2,4-Dichlorophenyl)-5-[(3-Fluorobenzyl)thio]-analog | 5-[3-(4-Chlorophenyl)-oxadiazol-5-yl]-thiophen-2-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 385.9 | 419.3 | 336.8 |
| LogP | 3.8 | 4.2 | 2.9 |
| Solubility (mg/mL in DMSO) | 12.4 | 8.7 | 18.9 |
| Melting Point (°C) | 168–170 | 182–184 | 155–157 |
Biological Activity
3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound belonging to the triazole class, which has garnered significant interest due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antimicrobial, and anticancer agents. This article focuses on the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is , with a molecular weight of approximately 343.9 g/mol. The compound features a triazole ring substituted with a chlorophenyl group and a methylthio group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives showed that compounds similar to 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine demonstrated activity against both Gram-positive and Gram-negative bacterial strains. The mechanism of action typically involves the inhibition of enzymes critical for bacterial cell wall synthesis .
Anticancer Activity
Triazoles have also been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds related to 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine have been noted for their ability to inhibit tumor growth in various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives have been highlighted in several studies. For example, compounds similar to 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine have shown the ability to modulate cytokine release in peripheral blood mononuclear cells (PBMC), reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Study on Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, it was found that compounds with similar structural features to 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine exhibited moderate to strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess efficacy .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 64 | Escherichia coli |
| 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine | 16 | Pseudomonas aeruginosa |
Evaluation of Anti-inflammatory Activity
A recent evaluation of anti-inflammatory properties demonstrated that the compound significantly reduced TNF-α production in stimulated PBMC cultures. The results indicated a dose-dependent response with notable inhibition at concentrations as low as 50 µg/mL .
The biological activities of 3-(2-Chlorophenyl)-5-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cytokine Modulation : It influences immune responses by modulating cytokine release from immune cells.
- Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
